1-(2,6-Dichloro-phenyl)-piperazin-2-one
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Overview
Description
1-(2,6-Dichloro-phenyl)-piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a dichlorophenyl group attached to a piperazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloro-phenyl)-piperazin-2-one typically involves the reaction of 2,6-dichloroaniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired piperazinone derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of phenylpiperazine followed by cyclization under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dichlorophenyl group to a less chlorinated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperazinone ring.
Reduction: Partially or fully dechlorinated derivatives.
Substitution: Functionalized piperazinone derivatives with various substituents replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-phenyl)-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenol: Shares the dichlorophenyl group but lacks the piperazinone ring.
1-(2,6-Dichloro-phenyl)-4-methylpiperazine: Similar structure with a methyl group on the piperazine ring.
1-(2,6-Dichloro-phenyl)-piperazine: Lacks the carbonyl group present in the piperazinone derivative.
Uniqueness
1-(2,6-Dichloro-phenyl)-piperazin-2-one is unique due to the presence of both the dichlorophenyl group and the piperazinone ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10Cl2N2O |
---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)piperazin-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-7-2-1-3-8(12)10(7)14-5-4-13-6-9(14)15/h1-3,13H,4-6H2 |
InChI Key |
ZUXAVKJKMXFPEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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